molecular formula C25H27N3O4S B2620181 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 896263-00-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2620181
CAS No.: 896263-00-6
M. Wt: 465.57
InChI Key: XLIPBJWCYRLVNX-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a 4-phenylpiperazine moiety, and a benzenesulfonamide group linked via an ethyl bridge. The methylenedioxyphenyl group is a common pharmacophore in CNS-active compounds due to its electron-rich aromatic system, which enhances interactions with biological targets like neurotransmitter receptors. The benzenesulfonamide group may improve metabolic stability and solubility compared to analogous amides. While specific biological data for this compound is unavailable in the provided evidence, its structural motifs align with compounds targeting neurological pathways or enzyme inhibition .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c29-33(30,22-9-5-2-6-10-22)26-18-23(20-11-12-24-25(17-20)32-19-31-24)28-15-13-27(14-16-28)21-7-3-1-4-8-21/h1-12,17,23,26H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIPBJWCYRLVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the synthesis of the piperazine intermediate. This can be achieved by reacting 1-benzylpiperazine with appropriate reagents under controlled conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a benzo[d][1,3]dioxole derivative.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically done by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, helping to elucidate their functions.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an antagonist or agonist at certain receptors, making it a candidate for drug development in treating neurological disorders or cancers.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzenesulfonamide group can form hydrogen bonds with target proteins, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis likely involves multi-step reactions, similar to D14–D20 (yields 13.7–24.8%) and compound 28 (84% yield) . High-yield routes, such as the 98% yield for 7b (), highlight the impact of simpler functional groups (e.g., esters vs. sulfonamides) on reaction efficiency .
  • Sulfonamide vs. Amide : The benzenesulfonamide group in the target compound differs from the acetamide in 7b () or the benzimidazole-linked amide in compound 28 (). Sulfonamides generally exhibit higher metabolic stability and acidity (pKa ~10) compared to amides (pKa ~17), which could influence bioavailability .
Piperazine Derivatives
  • 4-Phenylpiperazine vs. Dichlorophenylpiperazine: The target’s 4-phenylpiperazine differs from the dichlorophenyl-substituted analogs in .
  • Synthetic Methods : Piperazine-containing compounds often require coupling reactions (e.g., ’s use of 1-(2,4-dichlorophenyl)piperazine) , while the target compound’s synthesis may involve alkylation of the piperazine nitrogen with a benzenesulfonamide precursor.
Functional Group Impact on Properties
  • Benzo[d][1,3]dioxol-5-yl: Present in all compared compounds, this group contributes to π-π stacking interactions.
  • Sulfonamide vs. Thiazole/Imidazole : Compounds in incorporate thiazole rings, which confer rigidity and hydrogen-bonding capacity, whereas the target’s sulfonamide offers stronger hydrogen-bond acceptor properties .

Research Implications

The target compound’s unique combination of a flexible ethyl linker, 4-phenylpiperazine, and sulfonamide group positions it as a candidate for CNS drug development. Future studies should explore its receptor binding profile (e.g., dopamine D3 vs. 5-HT2A) and compare its metabolic stability to amide-based analogs (e.g., compound 28 in ) . Synthetic optimization to improve yield, as seen in ’s 98% efficient route, could enhance scalability .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C21H27N3O3S
  • Molecular Weight : 397.52 g/mol
  • IUPAC Name : this compound

The compound exhibits various biological activities attributed to its structural components:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzyme pathways, which can lead to anticancer effects.
  • Receptor Modulation : The phenylpiperazine moiety can interact with neurotransmitter receptors, potentially affecting neurological pathways.
  • Cytotoxic Activity : Several studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

  • MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 5.10 µM, indicating potent antiproliferative activity.
  • HepG2 (liver cancer) : Exhibited an IC50 value of around 6.19 µM, demonstrating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
MCF-75.10Doxorubicin7.26
HepG26.19Sorafenib9.18
A5498.16Doxorubicin48.06

Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant properties that may protect cells from oxidative stress and inflammation.

Anti-inflammatory Effects

The structural components suggest potential anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Q & A

Q. What synthetic routes are available for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, and what are critical optimization steps?

  • Methodological Answer : The compound can be synthesized via sulfonylation of intermediate amines. For example, a benzenesulfonyl chloride derivative is reacted with a pre-synthesized amine intermediate (e.g., containing benzo[d][1,3]dioxol and phenylpiperazine moieties) in dry pyridine under inert conditions. Reaction completion is monitored via TLC, and purification involves acidification (pH 5–6) followed by flash chromatography . Catalyst-free Hantzsch cyclization has also been employed for analogous structures, achieving high yields (98%) through optimized stoichiometry and solvent selection (e.g., ethyl acetate) . Key challenges include controlling regioselectivity in piperazine coupling and minimizing byproducts during sulfonamide formation.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to identify proton environments (e.g., benzenesulfonamide aryl protons at δ 7.43–7.61 ppm, piperazine CH₂ groups at δ 2.58–3.44 ppm) and carbonyl/amine functionalities . FTIR validates sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H vibrations. Elemental analysis (C, H, N) ensures purity (>95%), while X-ray crystallography (if applicable) resolves stereochemistry and crystal packing .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data for this compound is limited, structural analogs demonstrate kinase inhibition (e.g., SphK1) and antiviral activity (e.g., anti-HSV-1). For example, (E)-N-(3,4-dimethylisoxazol-5-yl)-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)diazenyl)benzenesulfonamide showed IC₅₀ values <10 μM against HSV-1, suggesting potential for similar derivatives . Assays typically involve cell-based models (e.g., Vero cells for antiviral testing) and enzyme inhibition studies with ATP-competitive binding assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : SAR optimization involves systematic substitution of:
  • Benzo[d][1,3]dioxol : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity.
  • Phenylpiperazine : Vary aryl substituents (e.g., 2,3-dichlorophenyl vs. 4-methoxyphenyl) to modulate receptor affinity .
  • Sulfonamide : Replace benzenesulfonamide with heteroaryl sulfonamides (e.g., thiazole) to improve solubility.
    High-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) predict binding modes to targets like viral proteases or GPCRs .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity . Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor stability, while QSAR models prioritize substituents based on logP, polar surface area, and hydrogen-bonding capacity. For example, piperazine derivatives with 2,3-dichlorophenyl groups showed enhanced dopamine D3 receptor selectivity in MD studies .

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) require:
  • Triangulation : Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Standardization : Use reference compounds (e.g., acyclovir for antiviral studies) to calibrate assay conditions .
  • Batch Analysis : Confirm compound purity (HPLC >99%) to rule out impurities skewing results .

Q. What strategies improve synthetic yield and scalability?

  • Methodological Answer :
  • Solvent Optimization : Replace pyridine with greener solvents (e.g., DMF/water biphasic systems) to reduce toxicity .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) enhance regioselectivity in piperazine derivatization .
  • Purification : Use recrystallization (e.g., ethanol/HCl) for salts, improving yield from 45% to >70% .

Q. How can solubility and formulation challenges be mitigated for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts (e.g., recrystallized from ethanol) enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the sulfonamide moiety.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated via dialysis membrane assays .

Q. What mechanistic insights exist for its antiviral or kinase-inhibitory effects?

  • Methodological Answer : Proposed mechanisms include:
  • Antiviral : Inhibition of viral entry by blocking glycoprotein interactions (e.g., HSV-1 gD protein) .
  • Kinase Inhibition : Competitive binding to ATP pockets (e.g., SphK1), validated via radiolabeled ATPγS displacement assays .
    Confirmatory studies involve knock-out models (e.g., CRISPR-edited SphK1⁻/⁻ cells) and Western blotting for downstream phosphorylation .

Q. What stability studies are critical for long-term storage and experimental reproducibility?

  • Methodological Answer :
    Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves stability for hygroscopic compounds. For light-sensitive derivatives (e.g., diazenyl groups), store in amber vials under argon .

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